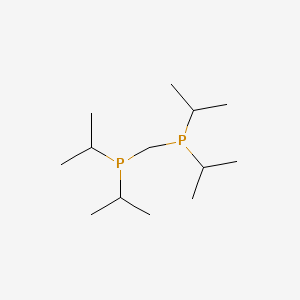
Phosphine, methylenebis[bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, methylenebis[bis(1-methylethyl)- is an organophosphorus compound with the chemical formula C6H15OP. It is also known as diisopropoxyphosphine. This compound is a colorless liquid with a lower boiling point and density. It is slightly soluble in water and soluble in some organic solvents such as ether and benzene at room temperature .
Preparation Methods
Phosphine, methylenebis[bis(1-methylethyl)- can be synthesized through the reaction of isopropyl alcohol and phosphine trichloride, generating phosphine, methylenebis[bis(1-methylethyl)- and hydrogen chloride. The reaction process needs to be carried out under the protection of inert gas and at low temperature to avoid the production of dangerous substances . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional safety and efficiency measures in place.
Chemical Reactions Analysis
Phosphine, methylenebis[bis(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different phosphine compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phosphine, methylenebis[bis(1-methylethyl)- is often used as a reagent in organic synthesis, especially as a ligand in transition metal-catalyzed reactions. It is used in the synthesis of compounds containing phosphorus atoms, which are important in the fields of drugs, pesticides, and dyes. Additionally, it can be used as a chemical reagent in research and laboratories .
Mechanism of Action
The mechanism by which phosphine, methylenebis[bis(1-methylethyl)- exerts its effects involves its ability to act as a ligand in transition metal-catalyzed reactions. It can coordinate with transition metals, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Phosphine, methylenebis[bis(1-methylethyl)- can be compared with other similar compounds such as:
Phosphine, bis(1-methylethyl)-:
Phosphine, bis(1,1-dimethylethyl)-:
The uniqueness of phosphine, methylenebis[bis(1-methylethyl)- lies in its specific structure, which allows it to act as a versatile ligand in various chemical reactions.
Properties
CAS No. |
63366-53-0 |
|---|---|
Molecular Formula |
C13H30P2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
di(propan-2-yl)phosphanylmethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C13H30P2/c1-10(2)14(11(3)4)9-15(12(5)6)13(7)8/h10-13H,9H2,1-8H3 |
InChI Key |
CENARGAPNWIAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(CP(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















